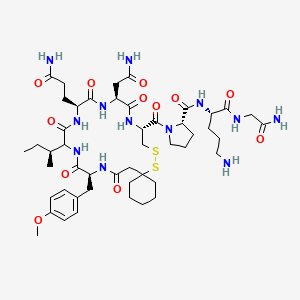
(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Mpomeovt is a cyclic peptide.
Biologische Aktivität
(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin, commonly referred to as OVT, is a synthetic analog of oxytocin that functions primarily as an oxytocin receptor antagonist . This compound has garnered attention for its potential applications in neuroscience and behavioral studies, particularly regarding its influence on social behaviors and reproductive functions.
- Molecular Formula : C₄₈H₇₄N₁₂O₁₂S₂
- Molecular Weight : 1075.304 g/mol
- CAS Number : 77327-45-8
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 1537.6 ± 65.0 °C at 760 mmHg
As an oxytocin receptor antagonist, this compound binds to the oxytocin receptors (OTRs), inhibiting the natural effects of oxytocin. This blockade can modulate various physiological responses and behavioral outcomes associated with oxytocin signaling.
Effects on Sexual Behavior
Research has demonstrated that OVT can significantly influence sexual behaviors in male rats. A study showed that microinjections of OVT into the medial preoptic area (MPOA) inhibited copulation behaviors in sexually experienced males, suggesting that oxytocin activity in this region facilitates sexual performance . Conversely, administration of oxytocin enhanced copulatory behaviors, indicating a complex role of this neuropeptide in regulating sexual functions.
Social Behavior Modulation
In a broader context, OVT has been implicated in modulating social interactions. Studies involving genetically engineered mice have shown that oxytocin analogs can alleviate social impairments reminiscent of autism spectrum disorders. These findings suggest that antagonists like OVT may provide insights into therapeutic strategies for social dysfunctions .
Neurological Implications
The application of OVT extends to neurological research, particularly in understanding conditions such as anxiety and depression. The compound's ability to inhibit oxytocin signaling can help elucidate the neurobiological underpinnings of these disorders. For instance, research indicates that OVT may reduce anxiety-like behaviors in animal models by blocking the anxiolytic effects typically mediated by oxytocin .
Case Studies and Experimental Evidence
- Study on Male Sexual Behavior :
-
Social Behavior in Mice :
- Objective : Investigate the effects of oxytocin analogs on social behaviors.
- Method : Genetically modified mice were treated with various oxytocin analogs.
- Results : Certain analogs improved social interactions compared to untreated controls, highlighting the potential for therapeutic applications .
Summary Table of Biological Effects
| Biological Activity | Effect of this compound |
|---|---|
| Sexual Behavior | Inhibition of copulatory efficiency |
| Social Interaction | Modulation of social impairments |
| Anxiety and Depression | Potential reduction in anxiety-like behaviors |
Eigenschaften
CAS-Nummer |
77327-45-8 |
|---|---|
Molekularformel |
C48H74N12O12S2 |
Molekulargewicht |
1075.3 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H74N12O12S2/c1-4-27(2)40-46(70)56-31(16-17-36(50)61)42(66)57-33(23-37(51)62)43(67)58-34(47(71)60-21-9-11-35(60)45(69)55-30(10-8-20-49)41(65)53-25-38(52)63)26-73-74-48(18-6-5-7-19-48)24-39(64)54-32(44(68)59-40)22-28-12-14-29(72-3)15-13-28/h12-15,27,30-35,40H,4-11,16-26,49H2,1-3H3,(H2,50,61)(H2,51,62)(H2,52,63)(H,53,65)(H,54,64)(H,55,69)(H,56,70)(H,57,66)(H,58,67)(H,59,68)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1 |
InChI-Schlüssel |
ZWVZXPFUQHTUKV-DCFRFDPNSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Isomerische SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Synonyme |
(d(CH2)5,Tyr(Me)2,Orn8)vasotocin 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-2-tyr(OMe)-8-Orn-oxytocin 1-deamino-2-O-methyl-tyrosyl-8-ornithine-1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)oxytocin d(CH2)5Tyr(Me)-8-Orn-vasotocin dET2Tyr(Me)-OVT MPOMeOVT oxytocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-O-methyltyrosyl(2)-ornithine(8)- oxytocin, 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-1-deamino-2-O-methyl-tyrosyl-8-ornithine- oxytocin, 1beta-Mpa(beta-(CH2)5)(1)-Me(Tyr)(2)-Orn(8)- oxytocin,1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OMe)(2)-Orn(8)- vasotocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OM3)(2)-Orn(8)- vasotocin, d(CH2)5-2-O-methytyrosine-8-ornithine- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















